tert-Butyl ((4-oxocyclohexyl)methyl)carbamate
Overview
Description
tert-Butyl ((4-oxocyclohexyl)methyl)carbamate is an organic compound with the molecular formula C₁₂H₂₁NO₃. It is a white powder known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions. This compound is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Preparation Methods
tert-Butyl ((4-oxocyclohexyl)methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with tert-butyl isocyanate in the presence of a base. The reaction is typically carried out in an organic solvent such as diethyl ether at low temperatures to control the reaction rate and yield. Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate .
Chemical Reactions Analysis
tert-Butyl ((4-oxocyclohexyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles and electrophiles.
Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions with aryl halides and the use of bases such as cesium carbonate in solvents like 1,4-dioxane . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .
Scientific Research Applications
tert-Butyl ((4-oxocyclohexyl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in various chemical production processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding amine. This reactivity is crucial for its role as an intermediate in organic synthesis.
Comparison with Similar Compounds
tert-Butyl ((4-oxocyclohexyl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-oxocycloheptyl)carbamate: Similar in structure but with a seven-membered ring instead of a six-membered ring.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Contains a bromine atom attached to the cyclohexyl ring.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and reactivity.
Biological Activity
tert-Butyl ((4-oxocyclohexyl)methyl)carbamate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a carbamate functional group linked to a cyclohexyl ring. This unique structure contributes to its distinctive chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various metabolic pathways, impacting cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- Signal Modulation : It can alter signaling pathways by interacting with receptors or other biomolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in cancer research. It has been studied for its potential efficacy against various cancer types by targeting pathways associated with tumor growth and proliferation.
Case Studies
- Cancer Treatment : Studies have shown that compounds similar to this compound can inhibit the activity of ERK1/2 pathways, which are often dysregulated in cancers such as melanoma and colorectal cancer . In vitro studies demonstrated significant inhibition of cell proliferation in cancer cell lines treated with related compounds.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from apoptosis induced by amyloid-beta peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Research Findings
A summary of relevant research findings is presented in the following table:
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. However, preliminary studies suggest that its unique structure may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Properties
IUPAC Name |
tert-butyl N-[(4-oxocyclohexyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h9H,4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOXDOGUXCYNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654107 | |
Record name | tert-Butyl [(4-oxocyclohexyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
809273-70-9 | |
Record name | tert-Butyl [(4-oxocyclohexyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)cyclohexanone, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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